![molecular formula C6H7NO2S B1408414 3-Methoxythiophene-2-carbaldehyde oxime CAS No. 1824827-05-5](/img/structure/B1408414.png)
3-Methoxythiophene-2-carbaldehyde oxime
Overview
Description
3-Methoxythiophene-2-carbaldehyde oxime is a chemical compound with the molecular formula C6H7NOS . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 141.19 .
Molecular Structure Analysis
The InChI code for 3-Methoxythiophene-2-carbaldehyde oxime is 1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-3H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 141.19 .Scientific Research Applications
Pharmaceutical Intermediates
3-Methoxythiophene-2-carbaldehyde oxime: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure allows for the formation of complex molecules that are essential in the development of new drugs .
Heterocyclic Chemistry
This compound serves as a building block in heterocyclic chemistry. It’s particularly valuable in the synthesis of S-containing heterocycle scaffolds, which are prevalent in many drugs and agrochemicals .
Organic Synthesis
The oxime function in 3-Methoxythiophene-2-carbaldehyde oxime is a versatile group in organic synthesis. It can act as a precursor for the formation of amides, amines, and other nitrogen-containing compounds, which are crucial in chemical synthesis .
Material Science
In material science, this compound can be used to create novel materials with specific electronic properties due to the thiophene ring. Thiophene derivatives are known for their conductive properties and are used in the creation of organic semiconductors .
Catalysis
3-Methoxythiophene-2-carbaldehyde oxime: can be employed in catalysis, particularly in reactions that require the formation or cleavage of N-O bonds. Its oxime group can act as a ligand, coordinating to metals and influencing the reaction pathway .
Analytical Chemistry
Due to its unique chemical properties, this compound can be used as a standard or reagent in analytical chemistry to identify or quantify other substances, especially in spectroscopic analysis techniques .
Mechanism of Action
Target of Action
3-Methoxythiophene-2-carbaldehyde oxime is a versatile compound with a wide range of applications It is commonly used as an intermediate in organic synthesis, suggesting that its targets could be various depending on the specific synthesis pathway .
Mode of Action
The mode of action of 3-Methoxythiophene-2-carbaldehyde oxime is largely dependent on its role as an intermediate in the synthesis of other organic compounds . It interacts with its targets through chemical reactions, leading to the formation of new compounds. The exact nature of these interactions would depend on the specific synthesis pathway in which it is used .
Biochemical Pathways
As an intermediate in organic synthesis, 3-Methoxythiophene-2-carbaldehyde oxime is involved in various biochemical pathways. It is widely used in the synthesis of heterocyclic nitrogen-containing compounds, which have significant applications in material science and chemical engineering . The specific pathways and their downstream effects would depend on the final products of the synthesis .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely be influenced by the properties of the final products of the synthesis .
Result of Action
The molecular and cellular effects of 3-Methoxythiophene-2-carbaldehyde oxime’s action would depend on the specific compounds it helps synthesize. As an intermediate, it contributes to the formation of various organic compounds, including active pharmaceutical ingredients and additives for coatings .
properties
IUPAC Name |
(NE)-N-[(3-methoxythiophen-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-5-2-3-10-6(5)4-7-8/h2-4,8H,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIPAWTYWWUXSE-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(SC=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxythiophene-2-carbaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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